Scaffold‑Hopping Gain: Wee1 Inhibition Potency Improvement Over the [2,3‑d] Isomer
A direct scaffold‑hopping comparison was performed starting from a pyrido[2,3‑d]pyrimidin‑7(8H)‑one derivative (Compound A). This [2,3‑d] lead inhibited Wee1 with an IC₅₀ of 0.12 µM (120 nM). By redesigning the core to a pyrido[4,3‑d]pyrimidinone, the research team obtained a series with Wee1 IC₅₀ values spanning 19 nM to 1485 nM. The optimal compound (Compound 34) from the [4,3‑d] series therefore achieved at least a 6‑fold improvement in potency relative to the [2,3‑d] starting point [1].
| Evidence Dimension | Wee1 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 19 nM – 1485 nM (series range); optimal compound ≈ 19 nM |
| Comparator Or Baseline | Pyrido[2,3‑d]pyrimidin‑7(8H)‑one lead (Compound A): IC₅₀ = 0.12 µM (120 nM) |
| Quantified Difference | ≥ 6‑fold improvement in biochemical potency (120 nM → ≤ 19 nM) |
| Conditions | Wee1 kinase inhibition assay (biochemical); IC₅₀ determined via standard kinase assay protocols as reported in Bioorg. Med. Chem. 2023. |
Why This Matters
For procurement decisions in kinase‑focused drug discovery programs, this demonstrates that selecting the [4,3‑d] isomer over the [2,3‑d] alternative directly translates into a measurable, multi‑fold gain in target inhibition, reducing the risk of weak lead starts.
- [1] Ye, Q.; Ma, J.; Wang, P.; et al. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorg. Med. Chem. 2023, 117312. DOI: 10.1016/j.bmc.2023.117312. View Source
